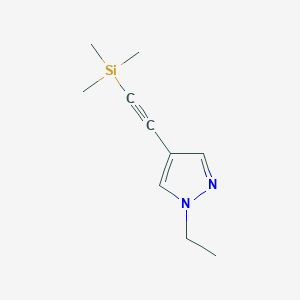
4-Amino-2-imino-6-pentylpteridin-8(2H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pteridinediamine,6-pentyl-, 8-oxide is a chemical compound with the molecular formula C₁₁H₁₆N₆O and a molecular weight of 248.284 g/mol . It is also known by other names such as 8-hydroxy-2-imino-6-pentylpteridin-4-amine . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine,6-pentyl-, 8-oxide typically involves the reaction of appropriate pteridine derivatives with specific reagents under controlled conditions. One common method includes the use of pteridine-2,4-diamine as a starting material, which undergoes alkylation with pentyl halides to introduce the pentyl group at the 6-position. The oxidation at the 8-position can be achieved using oxidizing agents such as hydrogen peroxide or other suitable oxidants .
Industrial Production Methods
Industrial production of 2,4-Pteridinediamine,6-pentyl-, 8-oxide may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2,4-Pteridinediamine,6-pentyl-, 8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially changing its reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidants.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized pteridine compounds .
科学的研究の応用
2,4-Pteridinediamine,6-pentyl-, 8-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Pteridinediamine,6-pentyl-, 8-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 8-oxy-6-pentyl-pteridine-2,4-diamine
- 2,4-Diamino-6-pentylpteridin-8-oxid
- 6-PENTYL-2,8-OXIDE
Uniqueness
2,4-Pteridinediamine,6-pentyl-, 8-oxide is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
特性
CAS番号 |
50627-28-6 |
|---|---|
分子式 |
C11H16N6O |
分子量 |
248.28 g/mol |
IUPAC名 |
8-hydroxy-2-imino-6-pentylpteridin-4-amine |
InChI |
InChI=1S/C11H16N6O/c1-2-3-4-5-7-6-17(18)10-8(14-7)9(12)15-11(13)16-10/h6,18H,2-5H2,1H3,(H3,12,13,15) |
InChIキー |
FDALLINISDXAQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CN(C2=NC(=N)N=C(C2=N1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)

![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)


![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)


